![molecular formula C10H10N2O B14047031 Imidazo[1,2-a]pyridine,8-(2-propenyloxy)-](/img/structure/B14047031.png)
Imidazo[1,2-a]pyridine,8-(2-propenyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-a]pyridine,8-(2-propenyloxy)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multicomponent reactions, condensation reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, a common synthetic route involves the reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridine derivatives often employ green chemistry principles to enhance yield and reduce environmental impact. These methods include the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo[1,2-a]pyridine,8-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation and transition metal catalysis are common methods.
Reduction: Reduction reactions can be performed using hydride donors.
Substitution: Nucleophilic and electrophilic substitution reactions are frequently employed.
Common Reagents and Conditions
Oxidation: Potassium persulfate, iodine, and photocatalysts.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents and strong bases or acids.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-a]pyridine,8-(2-propenyloxy)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of imidazo[1,2-a]pyridine,8-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to its bioactive effects . The compound’s structure allows it to engage in hydrogen bonding and π-π interactions, which are crucial for its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar fused bicyclic structure but differs in its nitrogen positioning.
Imidazo[1,5-a]pyridine: Another related compound with distinct electronic properties.
Uniqueness
Imidazo[1,2-a]pyridine,8-(2-propenyloxy)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other imidazo[1,2-a]pyridine derivatives .
Eigenschaften
Molekularformel |
C10H10N2O |
---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
8-prop-2-enoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H10N2O/c1-2-8-13-9-4-3-6-12-7-5-11-10(9)12/h2-7H,1,8H2 |
InChI-Schlüssel |
VEHHKMGINKUVBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CC=CN2C1=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.